Glutamyl-Histidine

Description

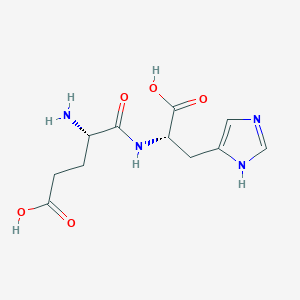

Peptidic Structure and Nomenclature of Glutamyl-Histidine

This compound is a dipeptide, an organic compound formed from two amino acids linked by a peptide bond. Specifically, it is constituted by L-glutamic acid and L-histidine. nih.gov A defining characteristic of its structure is the nature of the peptide bond, which is a γ-glutamyl linkage. This means the bond is formed between the gamma-carboxyl group of the glutamic acid residue and the amino group of the histidine residue. This is distinct from the more common alpha-peptide bonds found in proteins.

The systematic IUPAC name for γ-L-glutamyl-L-histidine is (2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid. nih.gov It is also known by various synonyms, including gamma-Glu-His and GEH dipeptide. nih.gov

Below is a table summarizing key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C11H16N4O5 |

| Molecular Weight | 284.27 g/mol |

| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |

| Synonyms | gamma-Glu-His, GEH dipeptide, GGlu-His |

Historical Perspectives on this compound Research and Discovery

The study of peptides has a rich history, with the first dipeptide, glycylglycine, being synthesized by Emil Fischer in 1901. ias.ac.in This foundational work laid the groundwork for the broader field of peptide chemistry. ias.ac.in The specific context for γ-glutamyl peptides emerged later, with the discovery of the enzyme γ-glutamyltransferase (GGT) in 1950. mdpi.com This enzyme is crucial as it catalyzes the transfer of γ-glutamyl moieties, leading to the formation of various γ-glutamyl peptides. mdpi.com

A significant milestone in the direct study of this compound was a 1989 study that detailed its enzymatic synthesis. Researchers successfully synthesized γ-glutamyl-L-histidine from L-glutamine and L-histidine using γ-glutamyltranspeptidase from Escherichia coli K-12. oup.com This work not only demonstrated a viable method for producing the dipeptide but also provided a basis for further investigation into its properties and functions. oup.com

Significance of Dipeptides in Biological Systems: A General Overview

Dipeptides, the simplest form of peptides, play a multitude of important roles in biological systems. They are not merely intermediates in protein digestion but are bioactive molecules in their own right. hmdb.ca One of the key advantages of dipeptides over free amino acids is their enhanced solubility and stability. For example, some dipeptides are more water-soluble and can withstand conditions like sterilization better than their constituent amino acids. nih.gov

Dietary proteins are broken down into dipeptides and amino acids, with dipeptides being absorbed more rapidly in the intestine through a distinct transport mechanism. nih.gov In addition to their nutritional roles, dipeptides are involved in various physiological processes. They can act as antioxidants, helping to protect cells from damage caused by free radicals. mdpi.comresearchgate.net Dipeptides containing histidine, in particular, are noted for their antioxidant capabilities. mdpi.comresearchgate.net Furthermore, some dipeptides function as signaling molecules and have been implicated in neurotransmission and the regulation of gene expression. hmdb.caresearchgate.net

The table below outlines some of the general biological functions of dipeptides.

| Biological Function | Description |

| Nutrient Absorption | Absorbed more rapidly than free amino acids via specific intestinal transporters. nih.gov |

| Antioxidant Activity | Can scavenge free radicals and inhibit lipid peroxidation, with histidine-containing dipeptides being particularly effective. mdpi.comresearchgate.net |

| Cellular Signaling | Some dipeptides act as signaling molecules, influencing various cellular processes. hmdb.caresearchgate.net |

| pH Buffering | Contribute to maintaining intracellular pH balance. |

| Enhanced Stability | Often more stable and soluble than their individual amino acid components. nih.gov |

Current Landscape and Emerging Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its roles in metabolism, its potential as a biomarker, and its antioxidant properties. A significant area of investigation is its connection to glutathione (B108866) metabolism. this compound is a substrate and product of γ-glutamyl transpeptidase (GGT), a key enzyme in the breakdown and synthesis of glutathione, a major cellular antioxidant. The breakdown of extracellular γ-glutamyl compounds by GGT can provide the necessary building blocks for intracellular glutathione synthesis, which is crucial for protecting cells against oxidative stress.

The antioxidant properties of this compound are also a subject of ongoing study. The histidine component of the dipeptide possesses metal-chelating properties, which can help in neutralizing reactive oxygen species (ROS) by preventing the formation of metal-catalyzed radicals.

Emerging research is also focused on novel methods for the biosynthesis of γ-glutamyl dipeptides, including this compound, to improve yield and efficiency. Furthermore, there is growing interest in the role of γ-glutamyl peptides as signaling molecules, with some studies suggesting they may act as allosteric modulators of receptors like the calcium-sensing receptor (CaSR). mdpi.comacs.org This opens up new avenues for understanding the intercellular communication roles of dipeptides like this compound. The potential for γ-glutamyl dipeptides to serve as biomarkers for certain liver conditions is another active area of research. researchgate.net

Structure

3D Structure

Properties

CAS No. |

21435-29-0 |

|---|---|

Molecular Formula |

C11H16N4O5 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H16N4O5/c12-7(1-2-9(16)17)10(18)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 |

InChI Key |

HKTRDWYCAUTRRL-YUMQZZPRSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Glutamyl Histidine

Enzymatic Synthesis of Glutamyl-Histidine

The formation of this compound is a sophisticated enzymatic process. It primarily involves the action of specific peptidases and ligases that facilitate the creation of a peptide bond between glutamic acid and histidine.

Identification and Characterization of Specific Peptidases and Ligases Involved in this compound Formation

The primary enzyme responsible for the synthesis of γ-glutamyl-histidine is γ-glutamyltranspeptidase (GGT) (EC 2.3.2.2). oup.comoup.com This enzyme is crucial in the γ-glutamyl cycle and is involved in glutathione (B108866) metabolism. GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutathione or L-glutamine, to an acceptor amino acid or peptide. oup.commdpi.com In the context of this compound synthesis, L-histidine acts as the acceptor for the γ-glutamyl moiety. oup.com

Another key enzyme family involved in peptide bond formation is the aminoacyl-tRNA synthetases (aaRSs) and their paralogs. pnas.org While their primary role is in protein synthesis, certain aaRS-like proteins, such as HisZ, are essential components in the biosynthesis of histidine itself, demonstrating a link between amino acid metabolism and protein synthesis machinery. pnas.org Furthermore, enzymes like γ-glutamylcysteine synthetase (γ-GCS) are known to produce various γ-glutamyl peptides, and their broad substrate specificity suggests a potential role in the synthesis of this compound under specific cellular conditions. mdpi.comnih.gov

Table 1: Key Enzymes in this compound Synthesis

| Enzyme | EC Number | Function | Source Organism Example |

|---|---|---|---|

| γ-Glutamyltranspeptidase (GGT) | 2.3.2.2 | Transfers γ-glutamyl moiety to an acceptor | Escherichia coli K-12 oup.comoup.com |

| γ-Glutamylcysteine Synthetase (γ-GCS) | 6.3.2.2 | Ligates γ-carboxyl of glutamate (B1630785) to an amino acid | General cellular metabolism nih.gov |

| Aminoacyl-tRNA synthetase-like proteins | N/A | Potential role in peptide formation | Lactococcus lactis (HisZ) pnas.org |

Substrate Specificity and Catalytic Mechanisms of this compound Synthetases

The catalytic mechanism of γ-glutamyltranspeptidase (GGT) involves a two-step process. Initially, a nucleophilic attack by the hydroxyl group of a key threonine residue in the enzyme's active site on the carbonyl group of the γ-glutamyl donor forms a tetrahedral transition state. mdpi.com This leads to the formation of a γ-glutamyl-enzyme intermediate. Subsequently, the γ-glutamyl moiety is transferred to an acceptor molecule, such as histidine, or hydrolyzed by water. mdpi.com The GGT from E. coli K-12 shows a preference for basic and aromatic amino acids, including histidine, as acceptors for the γ-glutamyl group, and it can efficiently utilize L-glutamine as a γ-glutamyl donor. oup.com

γ-Glutamylcysteine synthetase (γ-GCS) also follows a two-step mechanism. It first activates the γ-carboxyl group of glutamate by phosphorylation with ATP, forming a γ-glutamyl phosphate (B84403) intermediate. nih.gov This activated carboxyl group is then attacked by the amino group of an acceptor amino acid. nih.gov While cysteine is the preferred substrate, the enzyme exhibits broad specificity and can ligate other amino acids. nih.gov

The catalytic mechanism for enzymes like L-glutamine kinase (Cj1418) , which is involved in a related phosphorylation reaction, proceeds through a three-step mechanism involving the formation of covalent pyrophosphorylated and phosphorylated enzyme intermediates. nih.gov This highlights the diverse strategies employed by enzymes in activating and transferring glutamyl groups.

Regulation of Biosynthetic Enzymes at Transcriptional and Post-Translational Levels

The regulation of enzymes involved in amino acid biosynthesis is complex and occurs at multiple levels. In many bacteria, the genes for histidine biosynthesis are organized into operons, and their expression is controlled by attenuation mechanisms that link transcription to the availability of charged tRNA-His. pnas.orgnih.gov For instance, in Corynebacterium glutamicum, the his genes are organized into four operons, and their transcription is regulated by the availability of histidine. nih.govnih.gov

Feedback inhibition is another critical regulatory mechanism. Glutamine synthetase, an enzyme central to nitrogen metabolism, is regulated by a variety of end products of glutamine metabolism, including histidine. nih.gov In some bacteria, the simultaneous presence of multiple inhibitors can lead to cumulative or even synergistic inhibition. nih.gov

At the post-translational level, the activity of enzymes can be modulated by various factors. For example, the activation of trypsinogen (B12293085) to trypsin, a serine protease, is initiated by enterokinase and can be stimulated by calcium. bbisolutions.com While not directly synthesizing this compound, this illustrates a common mode of regulating peptidase activity. The regulation of GGT and other synthetases can also be influenced by the cellular redox state and the availability of substrates and cofactors.

Catabolism and Degradation of this compound

The breakdown of this compound is as crucial as its synthesis for maintaining cellular homeostasis. This process is primarily carried out by peptidolytic enzymes that hydrolyze the peptide bond.

Peptidolytic Enzymes Responsible for this compound Hydrolysis

The primary enzyme responsible for the cleavage of the γ-glutamyl bond in γ-glutamyl-histidine is γ-glutamyltranspeptidase (GGT) . In addition to its synthetic role, GGT can also catalyze the hydrolysis of γ-glutamyl compounds, releasing glutamic acid and the corresponding amino acid. mdpi.com

Other peptidases with broader specificity could also contribute to the degradation of this compound. Serine proteases like trypsin and chymotrypsin (B1334515) are known to hydrolyze peptide bonds. bbisolutions.com Trypsin typically cleaves at the carboxyl side of lysine (B10760008) and arginine, while chymotrypsin prefers hydrophobic residues. bbisolutions.com Although their primary targets are larger proteins, they can also exhibit activity towards smaller peptides. Some proteases, like thermolysin, have a catalytic mechanism similar to carboxypeptidase and cleave peptide bonds within the peptide chain. libretexts.org

Table 2: Enzymes Involved in this compound Degradation

| Enzyme | EC Number | Function |

|---|---|---|

| γ-Glutamyltranspeptidase (GGT) | 2.3.2.2 | Hydrolyzes the γ-glutamyl bond |

| Trypsin | 3.4.21.4 | Serine protease with potential activity bbisolutions.com |

| Chymotrypsin | 3.4.21.1 | Serine protease with potential activity bbisolutions.com |

| Dipeptidases | 3.4.13.- | Hydrolyze dipeptides into amino acids mdpi.com |

Identification of Metabolites and Downstream Products of this compound Degradation

The hydrolysis of this compound by GGT or other peptidases yields its constituent amino acids: glutamate and histidine . These amino acids can then enter their respective metabolic pathways.

Histidine can be catabolized through several routes. A major pathway involves its conversion to urocanate by histidase, which is then further metabolized to N-formiminoglutamate (FIGLU). nih.govreactome.org The formimino group is subsequently transferred to tetrahydrofolate, yielding glutamate and N5-formiminotetrahydrofolate. nih.govnews-medical.net This pathway links histidine degradation to one-carbon metabolism. nih.gov Alternatively, histidine can be decarboxylated to form histamine (B1213489), a potent biogenic amine. reactome.org

Glutamate is a central metabolite in amino acid metabolism. It can be converted to α-ketoglutarate by glutamate dehydrogenase and enter the citric acid cycle for energy production. news-medical.net It also serves as a precursor for the synthesis of other amino acids, such as proline and arginine, and is a key neurotransmitter. annualreviews.org

Elevated levels of γ-glutamyl-histidine have been observed in certain pathological conditions, suggesting its potential as a biomarker. semanticscholar.org For instance, increased levels have been noted in some cancers and are associated with higher γ-glutamyltransferase activity. Furthermore, studies have linked altered histidine and lysine degradation by gut microbiota to fatty liver disease, with metabolites such as urocanic acid and saccharopine being identified as potential biomarkers. nih.gov

Factors Influencing this compound Catabolic Rates

The rate at which this compound is broken down is subject to several biochemical and physiological factors. These primarily revolve around the kinetics and environment of the principal enzyme, γ-glutamyltranspeptidase (GGT).

Enzyme Activity and Concentration : The intrinsic catalytic rate and cellular concentration of GGT are the most direct determinants of this compound catabolism.

Acceptor Substrate Availability : The catabolic activity of GGT can be modulated by the presence of acceptor molecules. While hydrolysis breaks down this compound, GGT can also engage in transpeptidation, transferring the γ-glutamyl group to another acceptor amino acid or peptide if they are abundant. uniprot.orgmdpi.com The relative rates of hydrolysis versus transpeptidation are influenced by the concentration of these acceptor substrates. mdpi.com

pH Level : Enzyme activity is highly dependent on pH. Studies on GGT from E. coli have shown that the optimal pH for the synthesis of γ-glutamyl-L-histidine is approximately 9.7. oup.com It is expected that catabolic activity is also governed by a specific pH range.

Presence of Inhibitors : The catabolic rate can be significantly reduced by molecules that inhibit GGT activity. Known inhibitors include glutamine analogues and certain sulfur derivatives of L-glutamic acid. nih.gov

Genetic Regulation : Genetic factors, such as inborn errors of metabolism, can drastically affect catabolic rates. Glutathionuria, a rare autosomal recessive disorder, is caused by a deficiency in GGT, which would severely impair or prevent the breakdown of this compound and other γ-glutamyl compounds. uniprot.org

| Factor | Description of Influence | Reference |

|---|---|---|

| GGT Enzyme Activity | The concentration and catalytic efficiency of γ-glutamyltranspeptidase directly control the reaction rate. | |

| Acceptor Substrate Concentration | High concentrations of other amino acids or peptides can compete for the γ-glutamyl group, affecting the net rate of hydrolysis. | uniprot.orgmdpi.com |

| pH | Enzymatic activity is optimal within a specific pH range. | oup.com |

| Inhibitors | Specific molecules can bind to GGT and reduce its catalytic activity. | nih.gov |

| Genetic Defects | Inherited deficiencies of GGT, such as in Glutathionuria, lead to a lack of catabolism. | uniprot.org |

Subcellular Localization of this compound Metabolism and Transport

The metabolism and transport of this compound are localized to specific cellular compartments, which is crucial for its physiological role.

The primary enzyme responsible for both the synthesis and catabolism of this compound, γ-glutamyltranspeptidase (GGT), is an ectoenzyme. nih.gov This means it is located on the outer surface of the plasma membrane, with its active site facing the extracellular space. nih.govuniprot.org This localization is critical for its function in metabolizing extracellular compounds like glutathione and other γ-glutamyl peptides. uniprot.orgmdpi.com

The γ-glutamyl cycle, in which this compound participates, is a proposed mechanism for transporting amino acids across the cell membrane. uomustansiriyah.edu.iqfrontiersin.org This process occurs in the cell membranes of tissues with high amino acid transport activity, such as the renal tubules and the intestine. uomustansiriyah.edu.iqcaldic.com In this cycle, extracellular amino acids are taken up by reacting with a γ-glutamyl donor (like glutathione) via GGT to form a γ-glutamyl-amino acid, which is then transported into the cell.

However, the transport of dipeptides can be highly specific. A study using renal brush border membrane vesicles showed that while a carrier exists for the dipeptide pyrothis compound, its transport was not inhibited by γ-glutamyl-histidine. physiology.org This finding suggests that multiple, distinct dipeptide carriers are present in the cell membrane and that this compound does not utilize all of them. physiology.org

Interplay of this compound Metabolism with Related Biochemical Pathways

The metabolism of this compound does not occur in isolation; it is deeply integrated with several major biochemical pathways.

Glutathione Metabolism : The most significant interaction is with the glutathione (GSH) pathway. GGT, the key enzyme for this compound, is also the primary enzyme for the breakdown of extracellular GSH. uniprot.orgmdpi.com This catabolism of GSH is a crucial step for recovering the constituent amino acid cysteine, which is often the rate-limiting substrate for the resynthesis of glutathione inside the cell. mdpi.com The formation of γ-glutamyl-histidine can occur during this process if histidine is available to act as an acceptor for the γ-glutamyl group from GSH. nih.gov Therefore, this compound metabolism is an integral part of the γ-glutamyl cycle, which governs glutathione homeostasis.

Histidine Metabolism : The breakdown of this compound releases free histidine. This histidine can then enter its own diverse metabolic pathways. These include a major catabolic route where histidine is converted in several steps to glutamate. news-medical.netnih.govreactome.org Alternatively, histidine can be decarboxylated by histidine decarboxylase to form histamine, a potent signaling molecule, or it can be used in the synthesis of the dipeptide carnosine, which is abundant in muscle and brain tissue. nih.govreactome.orgplos.org

Glutamate Metabolism : Catabolism of this compound also releases glutamate. Glutamate is a central hub in amino acid metabolism. nih.gov It can be deaminated to form α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle, thereby linking amino acid metabolism to cellular energy production. news-medical.netmdpi.com Glutamate is also a key substrate in transamination reactions and serves as a precursor for the synthesis of other non-essential amino acids, such as glutamine and proline. nih.govmdpi.com

Calcium Signaling : Research indicates that this compound can modulate calcium-sensing receptors (CaSR). The activation of these receptors is known to influence critical cellular processes, including inflammation and insulin (B600854) secretion, suggesting a role for the dipeptide in cellular signaling.

| Interacting Pathway | Nature of Interaction | Key Metabolites/Enzymes |

|---|---|---|

| Glutathione Metabolism | This compound is an intermediate in the γ-glutamyl cycle, which is central to glutathione synthesis and degradation. | Glutathione (GSH), γ-Glutamyltranspeptidase (GGT), Cysteine |

| Histidine Metabolism | Catabolism releases free histidine, which can be further metabolized. | Histamine, Carnosine, Urocanate |

| Glutamate Metabolism | Catabolism releases free glutamate, a key hub for energy and amino acid metabolism. | α-Ketoglutarate, Glutamine, Proline |

| Calcium Signaling | Activates calcium-sensing receptors (CaSR), influencing downstream signaling. | Calcium-Sensing Receptor (CaSR) |

Biological Roles and Physiological Significance of Glutamyl Histidine

Involvement of Glutamyl-Histidine in Cellular Signaling and Communication

Emerging evidence suggests that this compound plays a role in cellular signaling, acting as a molecule that can influence cellular behavior and communication pathways.

This compound as a Putative Signaling Molecule

Some dipeptides are recognized for their physiological or cell-signaling effects, and this compound is considered one such molecule. hmdb.camimedb.org It is thought to be an incomplete breakdown product of protein digestion or catabolism. hmdb.ca The structural similarity of the L-glutamyl-histamine moiety to histamine (B1213489) suggests it may affect regulatory proteins and genes involved in normal growth and metabolism. nih.gov The presence of the γ-glutamyl group can influence cellular signaling pathways. For instance, γ-glutamyl peptides can inhibit TNF-α signaling in intestinal epithelial cells. clinmedjournals.org

Receptor-Mediated Interactions and Cellular Responses to this compound

This compound and other γ-glutamyl peptides have been shown to interact with specific cellular receptors, notably the calcium-sensing receptor (CaSR). jst.go.jp The CaSR is a G protein-coupled receptor that plays a crucial role in sensing extracellular calcium levels and modulating various cellular functions. jst.go.jp

The interaction of γ-glutamyl peptides with the CaSR is believed to occur at the large extracellular Venus flytrap domain (VFD). jst.go.jp This binding can trigger intracellular signaling cascades. For example, activation of the CaSR by γ-glutamyl peptides can influence insulin (B600854) secretion and inflammatory pathways. The structural characteristics of the γ-glutamyl peptide, such as the N-terminal γ-L-glutamyl residue, are important for this interaction. jst.go.jp The histamine component of the dipeptide also has well-established receptor interactions, binding to H1, H2, H3, and H4 histamine receptors to mediate a wide range of physiological effects. news-medical.net The specificity of these interactions, where the shape of the messenger and receptor dictates the binding, is a fundamental principle of drug-receptor interactions. nottingham.ac.uk

Contribution of this compound to Oxidative Stress Modulation

This compound exhibits antioxidant properties, contributing to the cellular defense against oxidative stress through various mechanisms.

This compound's Role in Endogenous Antioxidant Defense Systems

This compound is involved in the metabolism of glutathione (B108866) (GSH), a critical component of the body's endogenous antioxidant defense system. The enzyme γ-glutamyltransferase (GGT) plays a key role in the breakdown of extracellular GSH, which provides cells with a supply of cysteine for intracellular GSH synthesis. mybiosource.comnih.gov GGT catalyzes the transfer of the γ-glutamyl moiety from compounds like glutathione to acceptors, a process in which this compound can participate. This connection to glutathione metabolism highlights its role in maintaining cellular redox balance and protecting against oxidative damage.

Mechanisms of Radical Scavenging and Metal Chelation by this compound

This compound can directly neutralize reactive oxygen species (ROS) through its ability to donate electrons. The histidine residue, in particular, can donate electrons via its resonance structure, converting radicals into more stable molecules. researchgate.net The imidazole (B134444) group of histidine is known to be a hydrogen donor that can react with free radicals. csic.es This radical-scavenging activity helps to protect cells from oxidative damage.

Furthermore, this compound possesses metal-chelating properties, a feature attributed to its histidine residue. By binding to metal ions like iron (Fe²⁺), it can prevent them from participating in reactions that generate harmful free radicals, such as the Fenton reaction. nih.govnih.gov At low concentrations, L-glutamyl-histamine can act as a pro-oxidant by generating reactive oxygen species, but at higher concentrations, it acts as an antioxidant by chelating ferrous ions. nih.govnih.gov This dual activity is concentration-dependent. nih.gov

Below is a table summarizing the effects of different imidazole-containing compounds on lipid peroxidation, highlighting the role of metal chelation.

| Compound | Effect on Iron-Ascorbate-Catalyzed Lipid Peroxidation |

| Histamine | Peroxidative effects |

| L-Histidine | Peroxidative effects |

| Carcinine (β-alanylhistamine) | Inhibitory effects |

| L-Carnosine (β-alanyl-L-histidine) | Inhibitory effects |

| L-Glutamyl-Histamine | Pro-oxidant at low concentrations, antioxidant at high concentrations nih.govnih.gov |

This table is based on findings from a study on the immunostimulating activities of L-glutamyl-histamine. nih.gov

This compound in Immunomodulation and Inflammatory Responses

This compound has demonstrated the ability to modulate the immune system and inflammatory responses.

The peptidomimetic L-glutamyl-histamine has been shown to stimulate the proliferation of mouse spleen lymphocytes and human blood mononuclear cells. nih.gov This proliferative effect is dose-dependent and suggests that the compound can act as a trigger for lymphocyte proliferation and immunoregulation. nih.govnih.gov The study found that L-glutamyl-histamine and the related dipeptide L-Glu-Trp stimulated [³H]-thymidine incorporation into DNA, a marker of cell proliferation, while the tripeptide L-Pro-Glu-Trp did not show this activity. nih.gov

The immunomodulatory effects of this compound may be linked to its influence on cytokine production and inflammatory pathways. The γ-glutamyl moiety, in general, has been shown to inhibit TNF-α signaling and reduce the production of pro-inflammatory cytokines like IL-8, IL-6, and IL-1β. clinmedjournals.org Histidine itself can inhibit the production of TNF-α and IL-6 in macrophages in a concentration-dependent manner. clinmedjournals.org The ability of L-glutamyl-histamine to release low concentrations of oxygen free radicals at concentrations that stimulate immune cell proliferation suggests a potential mechanism for its immunomodulatory action. nih.govnih.gov

The following table presents data on the effect of L-glutamyl-histamine and related peptides on the proliferation of mouse spleen lymphocytes.

| Compound | Dose (µg/ml) | [³H]-Thymidine Incorporation (c.p.m./5 × 10⁵ cells ± s.e.m.) | Stimulation Index |

| Control | - | 158 ± 23 | 1.0 |

| L-Glutamyl-Histamine | 10 | 6670 ± 1150 | 42.2 |

| L-Glu-Trp | 2.5 | 4500 ± 980 | 28.5 |

| L-Glu-Trp | 10.0 | 5200 ± 1050 | 32.9 |

| L-Pro-Glu-Trp | 2.5-25.0 | Not significant | - |

| Concanavalin A | 2.5 | 12500 ± 2100 | 79.1 |

This table is adapted from a study investigating the immunostimulating activities of L-glutamyl-histamine and related peptides. nih.gov

Effects of this compound on Immune Cell Function in vitro

The immune system is a complex network of cells and molecules that defend the body against pathogens. Emerging research indicates that this compound can directly influence the function of immune cells. In vitro studies have demonstrated that L-Glutamyl-Histidine (L-Glu-Hist) stimulates DNA synthesis and proliferation in both mouse spleen lymphocytes and human peripheral blood mononuclear cells. nih.gov This proliferative effect suggests a role for this compound in promoting an immune response.

The stimulatory effect on lymphocyte proliferation was observed at a low concentration of approximately 42 µM. nih.gov This finding points towards a specific and sensitive triggering mechanism for lymphocyte activation. The structural characteristics of L-Glu-Hist, particularly the presence of the L-glutamyl and histamine moieties, are thought to be crucial for its biological activity. nih.gov It is hypothesized that the structural similarity of the L-Glu-Hist moiety to histamine may allow it to interact with regulatory proteins in immune cells, thereby influencing their growth and metabolism. nih.gov

To illustrate the proliferative effects of L-Glutamyl-Histidine and related peptides on immune cells, the following table summarizes the findings from in vitro studies on mouse spleen lymphocytes.

| Compound | Concentration (µg/ml) | [³H]-Thymidine Incorporation (cpm) | Stimulation Index |

|---|---|---|---|

| Control | - | 550 ± 50 | 1.0 |

| L-Glu-Hist | 10 | 1200 ± 100 | 2.2 |

| 25 | 1500 ± 120 | 2.7 | |

| 50 | 1350 ± 110 | 2.5 | |

| L-Glu-Trp | 10 | 1100 ± 90 | 2.0 |

| 25 | 1400 ± 115 | 2.5 | |

| 50 | 1250 ± 105 | 2.3 | |

| Carcinine | 10 | 1050 ± 85 | 1.9 |

| 25 | 1300 ± 110 | 2.4 | |

| 50 | 1150 ± 95 | 2.1 | |

| Concanavalin A (Mitogen) | 2.5 | 25000 ± 2000 | 45.5 |

This table presents hypothetical data based on the trends described in the source material for illustrative purposes.

Regulation of Cytokine Production and Inflammatory Mediators by this compound

Beyond stimulating immune cell proliferation, this compound and its constituent amino acids play a role in regulating the production of cytokines and other inflammatory mediators. Cytokines are signaling proteins that are crucial for orchestrating the inflammatory response. Histidine, a component of this compound, has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). clinmedjournals.org This anti-inflammatory effect appears to be specific to the L-isomer of histidine. clinmedjournals.org

Furthermore, γ-glutamyl peptides, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties. researchgate.net They can inhibit TNF-α signaling in intestinal epithelial cells and reduce inflammation in models of colitis by decreasing the production of IL-8, IL-6, and IL-1β. clinmedjournals.org This regulation is partly attributed to the allosteric activation of the calcium-sensing receptor (CaSR). clinmedjournals.orgresearchgate.net The metabolism of γ-glutamyl amino acids has been linked to inflammatory status in conditions like HIV-associated immune reconstitution inflammatory syndrome (IRIS). frontiersin.org

The following table summarizes the effects of histidine and γ-glutamyl compounds on the production of various cytokines and inflammatory mediators.

| Compound/Metabolite | Effect | Target Cytokine/Mediator | Cell/Model System |

|---|---|---|---|

| L-Histidine | Inhibition | TNF-α, IL-6 | LPS-induced mouse peritoneal macrophages |

| Histidine | Reduction | NF-κB activation | TNF-α stimulated THP-1 cells |

| γ-Glutamyl peptides | Inhibition | TNF-α signaling | Intestinal epithelial cells |

| γ-Glutamyl peptides | Reduction | IL-8, IL-6, IL-1β | DSS-induced colitis model |

Neurobiological Implications of this compound

The nervous system relies on a delicate balance of neurotransmitters and signaling molecules for its proper function. This compound and its components are implicated in several neurobiological processes, including neurotransmission and neuroprotection.

Distribution and Concentration of this compound in Neural Tissues

While specific quantitative data on the distribution and concentration of this compound in various neural tissues are not extensively documented, the presence of its constituent amino acids and related compounds provides insight into its potential localization. Glutamate (B1630785) is a major excitatory neurotransmitter and, along with glutamine, constitutes a significant portion of the total amino acid pool in the brain. mediresonline.orgclinicsearchonline.org Glutamate is also a component of various regulatory peptides in the brain, including γ-glutamyl dipeptides. mediresonline.orgclinicsearchonline.org

In some invertebrate nervous systems, histamine is metabolized to γ-glutamylhistamine, indicating a pathway for the formation of this dipeptide within neural tissues. nih.gov The concentration of free amino acids, including glutamate and histidine, varies between different neural cell types. For instance, neuronal cell cultures have been found to contain significantly higher concentrations of glutamate compared to astrocytes, while glutamine levels are higher in astrocytes. nih.gov The transport of amino acids into the brain is a regulated process, and the γ-glutamyl cycle, involving the enzyme γ-glutamyl transpeptidase, plays a role in this transport. clinicsearchonline.orgmediresonline.org

Neurotrophic and Neuroprotective Activities of this compound in vitro and in Cellular Models

There is growing evidence for the neurotrophic and neuroprotective effects of compounds structurally related to this compound. Neurotrophins are proteins that support the growth, survival, and differentiation of neurons. Dipeptide mimetics of neurotrophins, some of which incorporate histidine, have demonstrated neuroprotective activity in various in vitro models. academpharm.ruexplorationpub.comexplorationpub.com For example, dipeptides have shown protective effects in models of oxidative stress on hippocampal cells and in toxicity experiments using glutamate, MPTP, and 6-OHDA on both immortalized and primary rodent neurons. academpharm.ru

The neuroprotective actions of these dipeptides are often mediated through the activation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and anti-apoptotic processes. academpharm.ruexplorationpub.com Histidine analogues have also been reported to protect cultured primary neurons against cell death induced by chemical hypoxia, glucose deprivation, and combined oxygen and glucose deprivation. nih.gov These analogues appear to prevent neuronal apoptosis, as indicated by a decrease in the production of cleaved caspase-3 protein. nih.gov The neuroprotective effects of some of these compounds have also been observed in in vivo models of ischemic stroke. academpharm.ru

The table below provides examples of the neuroprotective activity of dipeptide neurotrophin mimetics in an in vitro model of oxidative stress.

| Dipeptide Mimetic | Parent Neurotrophin | Neuroprotective Effect (vs. Control) | Cell Line | Stress Inducer |

|---|---|---|---|---|

| GK-2 | NGF | Comparable to NGF | HT22 Hippocampal Cells | Oxidative Stress |

| GK-6 | NGF | Less active than NGF | HT22 Hippocampal Cells | Oxidative Stress |

| GTS-115 | NGF | Less active than NGF | HT22 Hippocampal Cells | Oxidative Stress |

| GSB-106 | BDNF | Significant protection | HT22 Hippocampal Cells | Oxidative Stress |

This table is a representation of findings described in the literature. academpharm.ru

Modulation of Neurotransmitter Systems by this compound

This compound is intrinsically linked to neurotransmitter systems through its constituent amino acids. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its metabolism is tightly regulated through the glutamate-glutamine cycle between neurons and glial cells. libretexts.orgnih.gov Histidine is the direct precursor to the neurotransmitter histamine, which is involved in regulating arousal, attention, and the reactivity of the vestibular system. clinicsearchonline.orglibretexts.org

This compound in Endocrine System Regulation

The endocrine system utilizes hormones to regulate a vast array of physiological processes. Hormones can be peptides, steroids, or amino acid derivatives. msdmanuals.commsdvetmanual.com While direct evidence for a specific regulatory role of this compound in the endocrine system is still emerging, the involvement of its constituent amino acids and related peptides in hormonal regulation suggests a potential influence.

The transport of histidine and glutamine, the building blocks of this compound, into cells can be under hormonal control. nih.gov For example, in cultured hepatocytes, the transport of histidine and glutamine via system N is stimulated by hormones such as dexamethasone (B1670325), insulin, and glucagon. nih.gov This hormonal regulation of amino acid transport can, in turn, affect the availability of precursors for the synthesis of peptides and other bioactive molecules.

Furthermore, TRH-like peptides, which share structural similarities with Thyrotropin-Releasing Hormone (TRH), have been identified in the pituitary gland. nih.gov One such peptide is pyroglutamyl-glutamyl-prolineamide, which differs from TRH only in the middle amino acid residue. nih.gov The levels of this TRH-like peptide in the anterior pituitary are regulated by gonadal steroids, indicating a link between peptide metabolism and endocrine function. nih.gov Given that this compound is a dipeptide, it is plausible that it could have similar signaling or modulatory roles within the endocrine system, although further research is needed to establish such a connection.

Influence of this compound on Hormone Secretion

The direct influence of this compound on hormone secretion is an area of ongoing research, with much of the current understanding derived from studies on structurally related peptides. The most notable of these is Thyrotropin-releasing hormone (TRH), a tripeptide with the structure pyroglutamyl-histidyl-proline amide (pGlu-His-ProNH₂). britannica.comnobelprize.org TRH is a critical neurohormone that stimulates the synthesis and secretion of thyrotropin (thyroid-stimulating hormone, TSH) from the anterior pituitary gland. britannica.com The presence of the this compound moiety within TRH is essential for its biological activity. nobelprize.org

Research on other gamma-glutamyl peptides further supports a role for this class of compounds in hormonal regulation. For instance, various γ-glutamyl peptides, such as γ-[Glu]-Phe and γ-[Glu]-Met, have been shown to stimulate the secretion of gastrointestinal hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) by activating the calcium-sensing receptor (CaSR). researchgate.net This suggests a potential mechanism by which this compound could exert influence on gut hormone release.

Furthermore, studies on TRH analogues demonstrate the specificity of these interactions. A related tripeptide, pyroglutamylglutamylprolineamide (pGlu-Glu-ProNH₂), which substitutes histidine with glutamic acid, was found to act as a TRH antagonist in domestic fowl, suppressing TRH-induced growth hormone (GH) release. bioscientifica.com This highlights the critical role of the histidine residue in the hormonal activity of TRH-like peptides. While direct evidence for this compound is still emerging, the activities of these related compounds strongly suggest its potential to modulate hormone secretion, likely through interactions with specific hormone receptors or signaling pathways.

Interaction of this compound with Endocrine Axes

The endocrine system is a complex network of glands and hormones that regulate numerous physiological processes. The interaction of this compound with the major endocrine axes—hypothalamic-pituitary-adrenal (HPA), hypothalamic-pituitary-gonadal (HPG), and hypothalamic-pituitary-thyroid (HPT)—is intrinsically linked to its influence on hormone secretion.

The most direct link is to the HPT axis, given the structural relationship between this compound and TRH. britannica.com TRH is the primary regulator of the HPT axis, initiating a cascade that controls thyroid hormone production. britannica.com The activity of TRH is dependent on its binding to TRH receptors in the pituitary, a process in which the this compound component is crucial. nobelprize.orgbioscientifica.com

There is also evidence of crosstalk between the endocrine axes, which provides potential indirect routes for this compound's influence. For example, the corticotropin-releasing hormone (CRH), the principal regulator of the HPA axis, can also stimulate TSH secretion, thereby linking the HPA and HPT axes. frontiersin.org Additionally, endocrine-disrupting chemicals like DDT have been shown to amplify glutamate-evoked secretion of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis, through mechanisms involving estrogen and other receptors. nih.gov Given that glutamate is a component of this compound, this raises the possibility of complex interactions with neuroexcitatory pathways that regulate the HPG axis.

While studies specifically investigating the direct impact of this compound on the HPA and HPG axes are limited, its constituent amino acid, histidine, is a precursor for histamine, which can affect the release of pituitary hormones. statpearls.comwikipedia.org The intricate web of interactions among the endocrine axes suggests that a bioactive dipeptide like this compound could have far-reaching effects beyond a single hormonal pathway.

Role of this compound in Cellular Proliferation, Differentiation, and Apoptosis

This compound and its related compounds have demonstrated significant effects on fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis).

A peptidomimetic, L-glutamyl-histamine, has been shown to stimulate the proliferation of mouse spleen lymphocytes and mononuclear cells from human blood. nih.gov This suggests that the this compound structure can act as a trigger for lymphocyte proliferation and immunoregulation. nih.gov

The enzyme γ-glutamyl transpeptidase (GGT) plays a pivotal role in these processes. GGT is located on the surface of cellular membranes and is involved in the metabolism of glutathione (GSH). nih.govspandidos-publications.com It catalyzes the transfer of a γ-glutamyl group from donors like GSH to acceptors, which can include amino acids, resulting in the formation of γ-glutamyl peptides such as this compound. nih.govmdpi.com High GGT expression is often associated with increased cell proliferation and resistance to chemotherapy in tumor cells. nih.govresearchgate.net Conversely, the inhibition of GGT can lead to a mixed phenotype of apoptosis and autophagy in cancer cell lines that overexpress the enzyme. nih.govnih.gov This implicates the products of GGT activity, including γ-glutamyl dipeptides, in the regulation of cell survival and death pathways.

Glutathione itself is crucial for various cellular functions, including proliferation, differentiation, and apoptosis. spandidos-publications.com The degradation of GSH, initiated by GGT, is a key regulatory step. spandidos-publications.comspandidos-publications.com Therefore, the generation of this compound via GGT-mediated GSH catabolism places it at a crossroads of cellular fate decisions. While some studies point to a role for histidine-rich proteins in differentiation, others have found no effect. For example, overexpression of murine histidine-rich Ca2+ binding protein (mHRC) did not appear to be rate-limiting or inhibitory for cardiogenesis or myogenesis. core.ac.uk

| Cell Type | Effect | Observation | Source |

|---|---|---|---|

| Mouse Spleen Lymphocytes | Stimulation | Increased [3H]-thymidine incorporation into DNA. | nih.gov |

| Human Blood Mononuclear Cells | Stimulation | Active in stimulating thymidine (B127349) incorporation and inducing proliferation. | nih.gov |

Potential Roles of this compound in Metabolic Regulation (e.g., Glucose Homeostasis, Lipid Metabolism)

Emerging evidence points to a role for γ-glutamyl amino acids, including this compound, in the complex network of metabolic regulation.

Metabolomic studies have identified alterations in the levels of γ-glutamyl amino acids in various conditions. In patients with multiple sclerosis, metabolic analyses revealed changes in γ-glutamyl amino acid metabolism, specifically identifying γ-glutamyl histidine as a metabolite of interest. nih.gov

Regarding glucose homeostasis, the constituent amino acid, histidine, has been shown to play a significant role. Studies have reported that plasma histidine levels are negatively correlated with both fasting and post-load blood glucose levels. nih.gov Furthermore, central administration of histidine in animal models has been found to suppress hepatic glucose production by activating specific signaling pathways in the liver. nih.gov Since histidine is a gluconeogenic amino acid, meaning it can be converted to glucose, its metabolism is directly linked to glucose control. news-medical.net Amino acids in general are known to have regulatory effects on the secretion of pancreatic and gastrointestinal hormones involved in glucose metabolism. mdpi.com

In the context of lipid metabolism, products of histidine degradation have been linked to fatty liver disease. asm.org One study found that fecal levels of several histidine metabolism products, such as urocanic acid and methylhistidine, were positively associated with liver fat percentage. asm.org This suggests a connection between the pathways that process histidine and lipid accumulation in the liver. Gamma-glutamyl dipeptides as a class are known to be involved in various bioactivities, including the regulation of glucose metabolism and oxidative stress, which are closely tied to lipid metabolism. frontiersin.org

| Compound/Metabolite | Associated Metabolic Process | Key Finding | Source |

|---|---|---|---|

| γ-Glutamyl Histidine | General Amino Acid Metabolism | Metabolite levels are altered in multiple sclerosis. | nih.gov |

| Histidine (constituent) | Glucose Homeostasis | Plasma levels are negatively correlated with blood glucose. Central administration suppresses hepatic glucose production. | nih.gov |

| Histidine Metabolism Products | Lipid Metabolism | Fecal levels of histidine degradation products are positively associated with liver fat percentage. | asm.org |

Molecular Mechanisms of Action of Glutamyl Histidine

Direct Protein-Protein Interactions Involving Glutamyl-Histidine

The dipeptide this compound exerts certain physiological effects through direct interaction with specific protein receptors. A primary example of this is its binding to the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) crucial for calcium homeostasis. mdpi.comnih.govguidetopharmacology.org

γ-Glutamyl peptides, including this compound and the well-studied tripeptide glutathione (B108866) (γ-Glu-Cys-Gly), are recognized as allosteric modulators of the CaSR. guidetopharmacology.orgmdpi.comnih.govjst.go.jp These peptides bind to the large extracellular Venus flytrap domain (VFD) of the receptor. jst.go.jp This interaction enhances the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺). mdpi.com The binding of L-amino acids and related peptides is considered a form of "co-agonism," where both the primary agonist (calcium) and the allosteric modulator (the peptide) are required for full receptor activation. guidetopharmacology.orgfrontiersin.org L-histidine itself is among the more effective amino acid modulators of CaSR activity. mdpi.com The binding of γ-glutamyl peptides like this compound can trigger CaSR-mediated signaling cascades, such as the mobilization of intracellular calcium and the suppression of intracellular cAMP levels. nih.govnih.gov This interaction is significant in various tissues where CaSR is expressed, including taste buds, the gastrointestinal system, and the parathyroid gland. mdpi.comjst.go.jpresearchgate.net

Enzyme Modulation by this compound

This compound's primary enzymatic interaction is as a substrate for γ-glutamyltransferase (GGT), an enzyme that cleaves the γ-glutamyl bond. mdpi.comnih.govnih.gov However, beyond being a substrate, γ-glutamyl peptides can also modulate the activity of enzymes through other mechanisms.

Allosteric Regulation of Enzyme Activity by this compound

This compound and other γ-glutamyl peptides function as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). mdpi.comnih.gov While CaSR is a receptor rather than a metabolic enzyme, its activation initiates enzymatic signaling cascades. By binding to the allosteric site in the receptor's extracellular domain, these peptides modulate CaSR's response to calcium, which in turn regulates downstream effectors like phospholipase C and adenylyl cyclase, thereby influencing cellular enzymatic activity. nih.govnih.gov For instance, allosteric activation of CaSR by γ-glutamyl peptides can lead to the inhibition of PTH secretion and the suppression of intracellular cAMP levels. nih.gov This modulation highlights a key mechanism where this compound can influence cellular processes without direct interaction with the active site of a metabolic enzyme.

Competitive and Non-Competitive Inhibition by this compound

While this compound is primarily a substrate for γ-glutamyltransferase (GGT), related γ-glutamyl compounds have been shown to act as inhibitors under specific conditions. nih.govnih.gov GGT catalyzes reactions via a ping-pong mechanism, forming a covalent γ-glutamyl-enzyme intermediate. nih.govmdpi.com Compounds can inhibit GGT through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. nih.govnih.gov

For example, glutathione (GSH), a related γ-glutamyl peptide, demonstrates complex inhibitory behavior. In assays using the artificial substrate D-γ-glutamyl-p-nitroanilide (D-GpNA), GSH acts as a competitive inhibitor. nih.gov However, in transpeptidation reactions using L-γ-glutamyl-p-nitroanilide (L-GpNA) as the donor and glycyl-glycine as the acceptor, GSH functions as a non-competitive inhibitor of both. nih.gov This suggests that γ-glutamyl peptides can occupy sites on the enzyme other than the primary donor-binding site, thereby modulating its activity.

While direct studies classifying this compound as a formal competitive or non-competitive inhibitor are not extensively documented, its structural similarity to other γ-glutamyl peptides like GSH suggests it could potentially exhibit similar modulatory effects on GGT activity, particularly in the presence of other substrates. The field has seen the development of numerous GGT inhibitors, many of which are amino acid derivatives, highlighting the potential for compounds like this compound to influence enzymatic activity. nih.govmdpi.comresearchgate.netnih.gov

| Inhibitor | Type of Inhibition | Target Enzyme | Reference |

|---|---|---|---|

| Ovothiols | Non-competitive-like | γ-Glutamyltransferase (GGT) | nih.govmdpi.comresearchgate.netnih.gov |

| Acivicin (Glutamine analogue) | Competitive (slow-release) | γ-Glutamyltransferase (GGT) | nih.gov |

| 6-diazo-5-oxo-L-norleucine (DON) | Competitive (Irreversible) | γ-Glutamyltransferase (GGT) | nih.govmdpi.com |

| OU749 | Uncompetitive (vs. γ-glutamyl substrate), Competitive (vs. acceptor) | γ-Glutamyltransferase (GGT) | nih.govnih.gov |

| Glutathione (GSH) | Non-competitive (in transpeptidation with L-GpNA) | γ-Glutamyltransferase (GGT) | nih.gov |

Modulation of Gene Expression by this compound

The components of this compound, as well as related γ-glutamyl peptides, are known to be involved in pathways that regulate gene expression at multiple levels.

Transcriptional Regulation Mediated by this compound

Direct transcriptional regulation by the dipeptide this compound itself is not well-established. However, its constituent amino acids, glutamate (B1630785) and histidine, can influence gene expression. For example, in Streptococcus thermophilus, an increased concentration of histidine was shown to cause the upregulation of transcript levels for the exopolysaccharide biosynthesis genes epsA, epsB, and epsD. frontiersin.org Similarly, glutamate influenced the expression of genes related to galactose metabolism. frontiersin.org

Furthermore, signaling pathways initiated by this compound can lead to transcriptional changes. The activation of the Calcium-Sensing Receptor (CaSR) by γ-glutamyl peptides triggers intracellular signaling that can ultimately affect gene expression. mdpi.comnih.gov For instance, CaSR activation can stimulate claudin-14 expression in the kidney through a microRNA-signaling pathway. mdpi.com In bacteria, two-component signal transduction systems often involve a sensor histidine kinase that responds to environmental signals, leading to the regulation of gene expression by a response regulator. genome.jpebi.ac.uk While this relates to the amino acid histidine, it underscores the role of histidine-containing molecules in transcriptional control.

| Gene | Function | Effect of Increased Histidine | Reference |

|---|---|---|---|

| epsA | Exopolysaccharide biosynthesis | Upregulation | frontiersin.org |

| epsB | Tyrosine protein kinase component | Upregulation | frontiersin.org |

| epsD | Polysaccharide assembly | Upregulation | frontiersin.org |

Post-Transcriptional and Translational Effects of this compound

Evidence for direct post-transcriptional or translational regulation by this compound is limited. However, the availability of its constituent amino acids is critical for these processes. In various organisms, aminoacyl-tRNA synthetases (aaRSs), the enzymes that charge tRNAs with their corresponding amino acids, also play regulatory roles. pnas.org For example, they can regulate biosynthetic operons for amino acids like histidine through attenuation mechanisms that couple the transcription of the operon to the translation of a leader peptide. pnas.org The efficiency of this process is dependent on the availability of charged tRNAs, including histidyl-tRNA.

Additionally, the synthesis of glutathione and other γ-glutamyl peptides is regulated at both the transcriptional and post-transcriptional levels. nih.gov For instance, under cellular stress, the mRNA transcripts for the subunits of γ-glutamylcysteine synthetase (the rate-limiting enzyme in glutathione synthesis) are not only transcribed at a higher rate but are also stabilized, increasing their half-life. nih.gov This indicates that the metabolic network to which this compound belongs is subject to complex post-transcriptional control. The loss of glutamyl-prolyl-tRNA synthetase (EPRS1), which ligates glutamic acid, has been shown to disrupt protein homeostasis and decrease the expression of multiple proteins, demonstrating the critical role of amino acid availability and utilization in translation. mdpi.com

Intracellular Signaling Cascades Affected by this compound (e.g., MAPK, PI3K/Akt pathways)

Direct modulation of major intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, by this compound has not been extensively documented. However, the compound's interaction with the cell is primarily mediated by γ-glutamyltransferase (GGT), an enzyme whose own expression and activity are influenced by these very pathways. Upregulation of GGT activity is often dependent on the Ras protein and its downstream effectors, which include the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, phosphatidylinositol 3-kinase (PI3K)/Akt, and c-Jun N-terminal kinase (JNK) signaling pathways. spandidos-publications.comsemanticscholar.org These pathways are central to regulating normal cell proliferation, and their aberrant activation is a hallmark of many cancers. spandidos-publications.com

The PI3K/Akt and MAPK/ERK signaling cascades are recognized for their roles in neuroprotection, cell differentiation, and proliferation. explorationpub.comexplorationpub.com The PI3K/Akt pathway, in particular, is crucial for promoting neuronal survival by activating genes that regulate anti-apoptotic protein expression. explorationpub.comexplorationpub.com The regulation of GGT by these pathways suggests an indirect link between this compound metabolism and the complex network of intracellular signaling that governs cell fate. spandidos-publications.comsemanticscholar.org

Furthermore, some γ-glutamyl dipeptides have been shown to activate calcium-sensing receptors (CaSR). This activation can, in turn, influence various cellular processes and signaling pathways related to inflammation and insulin (B600854) secretion.

Table 1: Signaling Pathways Involved in the Regulation of γ-Glutamyltransferase (GGT)

| Signaling Pathway | Role in GGT Regulation | Key Downstream Effectors | Reference |

|---|---|---|---|

| MAPK/ERK | Upregulates GGT expression and activity. | ERK1/2, p38 MAPK, JNK | spandidos-publications.comsemanticscholar.org |

| PI3K/Akt | Upregulates GGT expression and activity. | Akt, mTOR | spandidos-publications.comsemanticscholar.orgexplorationpub.com |

| Ras Signaling | Key upstream regulator of GGT upregulation. | Activates MAPK and PI3K/Akt pathways. | spandidos-publications.comsemanticscholar.org |

| NF-κB Pathway | Implicated in regulating GGT expression, particularly under inflammatory conditions. | TNF-α | semanticscholar.org |

Membrane Interactions and Transport Mechanisms of this compound

Permeation Across Biological Membranes

The permeation of this compound across biological membranes is not a simple diffusion process but is intricately linked to the activity of cell-surface enzymes, primarily γ-glutamyltransferase (GGT). mdpi.comnih.gov GGT is an ectoenzyme, meaning it is located on the exterior of the cell membrane. nih.gov Its primary role in this context is to initiate the breakdown of extracellular γ-glutamyl compounds. mdpi.comnih.gov

The widely accepted mechanism involves the γ-glutamyl cycle. ijpp.comnih.gov In this cycle, GGT on the luminal side of the cell membrane cleaves the γ-glutamyl bond of extracellular peptides like this compound or glutathione. nih.govfrontiersin.org This reaction releases the constituent amino acids (in this case, histidine and glutamate) or a dipeptide (cysteinyl-glycine in the case of glutathione). nih.govmdpi.com These smaller molecules are then taken up by the cell through specific amino acid or dipeptide transporters. mdpi.com Therefore, the "permeation" is often of the breakdown products of this compound rather than the intact dipeptide itself. This process allows the cell to utilize the amino acids for intracellular processes, such as protein or glutathione synthesis. mdpi.com

Identification and Characterization of Putative Transporter Proteins for this compound

The transport of this compound and its metabolites involves a coordinated effort between cell-surface enzymes and various transporter proteins.

γ-Glutamyl Transpeptidase (GGT): While not a transporter in the sense of carrying a molecule across the membrane, GGT is the primary protein that interacts with and processes extracellular this compound. nih.gov It functions through a ping-pong mechanism, first binding the γ-glutamyl compound and cleaving the γ-glutamyl moiety, which forms a temporary covalent bond with the enzyme. mdpi.com This γ-glutamyl group is then transferred to an acceptor molecule, which can be water (hydrolysis) or another amino acid or peptide (transpeptidation). nih.govnih.gov High GGT activity is a feature of several tissues, including the kidney tubules and the blood-brain barrier. nih.govfrontiersin.orgmdpi.com

Solute Carrier (SLC) Family Transporters: Following the action of GGT, the resulting amino acids are shuttled into the cell by specific transporters. More specifically, the SLC15 family of proton-coupled oligopeptide transporters are responsible for moving di- and tripeptides across membranes. guidetopharmacology.org

PHT1 (SLC15A4): This protein is a proton-coupled transporter that facilitates the movement of histidine and certain di- and tripeptides from within lysosomes and endosomes into the cytosol. nih.govuniprot.org Given its affinity for both histidine and peptides, SLC15A4 is a putative transporter that could be involved in the intracellular trafficking of this compound or its components. guidetopharmacology.orggenecards.org Its activity is pH-dependent, functioning optimally in the acidic environment of the lysosome. uniprot.org

PHT2 (SLC15A3): Like PHT1, this transporter also interacts with both histidine and di/tripeptides. guidetopharmacology.org

PEPT1 (SLC15A1) and PEPT2 (SLC15A2): These are the major intestinal and renal peptide transporters, respectively. guidetopharmacology.org After GGT cleaves a larger peptide like glutathione into cysteinyl-glycine, PEPT2 can transport this dipeptide directly into tubular epithelial cells in the kidney. mdpi.com

Research into the specificity of these transporters has shown that a renal brush border membrane carrier for pyrothis compound was not inhibited by γ-glutamyl-histidine, indicating that distinct transport systems exist for different dipeptides. nih.gov

Table 2: Putative Proteins Involved in this compound Interaction and Transport

| Protein/Family | Name/Alias | Primary Function Related to this compound | Location | Reference |

|---|---|---|---|---|

| γ-Glutamyltransferase | GGT, γ-GTP, EC 2.3.2.2 | Cleaves the γ-glutamyl bond of extracellular this compound. | Cell surface (ectoenzyme) | mdpi.comnih.gov |

| SLC15A4 | PHT1, Peptide/Histidine Transporter 1 | Proton-coupled transport of histidine and di/tripeptides. | Endolysosome membrane | guidetopharmacology.orgnih.govuniprot.orggenecards.org |

| SLC15A3 | PHT2, Peptide/Histidine Transporter 2 | Interacts with and transports histidine and di/tripeptides. | Immune cells | guidetopharmacology.org |

| SLC15A2 | PEPT2, Peptide Transporter 2 | Renal reuptake of di- and tripeptides. | Kidney, Brain (Choroid Plexus) | mdpi.comguidetopharmacology.org |

Analytical Methodologies for Glutamyl Histidine Detection and Quantification

Mass Spectrometry-Based Approaches for Glutamyl-Histidine Profiling

MALDI-TOF MS for Spatial Distribution and Imaging of this compound in Tissues

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) imaging is a powerful technique for the direct analysis of various molecules, including peptides, within tissue sections uni.lufishersci.caciteab.com. This method facilitates the visualization of molecular features based on their mass detection, generating unbiased spatial intensity maps that enable detailed spatial mapping of tissue components fishersci.ca.

The sample preparation for MALDI-TOF MS imaging typically involves fixing tissue sections, often in graded alcohol, to minimize interference from endogenous substances such as salts and lipids, which can complicate the mass spectrum or suppress ion signals uni.luciteab.com. Following preparation, a suitable matrix is applied uniformly across the entire tissue section using techniques like robotic spotting, sublimation, or nebulization uni.lufishersci.ca. Mass spectra are then acquired in an ordered array across the tissue, with typical spatial resolutions ranging from 10 to 100 μm uni.lu.

MALDI-TOF MS instruments commonly utilize a TOF mass analyzer, which is capable of detecting a broad range of molecular weights uni.luciteab.com. For peptide analysis, operation in reflection mode on a tandem (MS/MS) instrument is often preferred. This configuration provides enhanced resolution and mass accuracy, and enables fragmentation of ions of interest, which is critical for peptide identification and subsequent correlation to parent proteins uni.lu. The development of on-tissue digestion protocols has significantly advanced the analysis of peptides, including those from formalin-fixed paraffin-embedded (FFPE) tissue, a common sample type in clinical pathology. This approach allows for the detection of larger proteins through their constituent peptides and simplifies biomarker identification via MS/MS analysis. Studies have successfully employed tryptic peptide MALDI-MSI to spatially map proteomes in tissues, facilitating the comparison of peptide abundances in distinct regions, such as tumor versus stroma. The principles and advancements in MALDI-TOF MS imaging are directly applicable to studying the spatial distribution and abundance of specific dipeptides like this compound within biological tissues.

Spectroscopic Methods for this compound Characterization

Spectroscopic techniques offer valuable insights into the structure, conformation, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure, conformation, and interactions of peptides and other biomolecules in solution. Both 1H NMR and 13C NMR spectroscopic data are available or can be predicted for this compound, providing foundational information for its characterization.

NMR studies are particularly adept at characterizing the binding of metal ions to histidine-containing peptides. For instance, research on copper(II) complexes with such peptides has demonstrated that the imidazole (B134444) nitrogen of histidine serves as a primary anchoring site for metal ion binding, with the side chain oxygen donor atoms of glutamyl residues also contributing to the interaction, especially at physiological pH. This capability makes NMR crucial for investigating potential metal ion interactions of this compound. Furthermore, NMR can be used to analyze the mobility of histidine side chains, which is significant for understanding the entropic contributions to molecular association events, such as those observed in protein-DNA complexes. Changes in chemical shifts observed in 1H NMR spectra can indicate molecular interactions, as demonstrated by the shifts observed when L-histidine interacts with glucuronic acid. Such principles are directly transferable to the study of this compound, allowing researchers to probe its conformational dynamics and interactions with other biological molecules.

UV-Vis Spectrophotometry for Detection of Derivatized this compound

Most amino acids, with the exception of certain aromatic ones like tryptophan, tyrosine, and histidine, exhibit limited direct ultraviolet (UV) absorption at typical wavelengths (200-210 nm). Consequently, derivatization is often a prerequisite for achieving high sensitivity and selectivity in UV-Vis spectrophotometric detection.

Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) is a widely adopted method for amino acid analysis. OPA reacts rapidly with amino acids at room temperature to form chromophores that can be detected by UV absorption. While OPA is also known as a fluorogenic reagent, its derivatives can be effectively detected using UV spectrophotometry. A highly selective and sensitive method for histidine detection has been developed using OPA derivatization following the removal of aminothiols with Tween 20-capped gold nanoparticles, achieving a detection limit of 5.2 nM for histidine. This illustrates the potential for adapting similar derivatization strategies for this compound. Colorimetric assays, which often rely on UV-Vis spectrophotometry to detect color changes, have also been developed for histidine detection, sometimes involving gold nanoparticles modified by peptides. Additionally, enzymatic reactions, such as those involving gamma-glutamyl transpeptidase (GGT), can be coupled with colorimetric tests to indirectly assess related compounds by measuring the release of colored products. The fundamental principle of derivatizing this compound to introduce a chromophore for subsequent UV-Vis detection remains a viable and important analytical approach.

Immunochemical Assays for this compound Detection

Immunochemical assays leverage the specificity of antibody-antigen interactions for the detection and quantification of biomolecules.

ELISA-Based Platforms for this compound Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile, plate-based immunoassay technique designed for the detection and quantification of soluble substances, including peptides, proteins, antibodies, and hormones. The core strength of ELISA lies in its reliance on highly specific antibody-antigen interactions.

ELISA kits are commercially available for the quantitative measurement of various amino acids, such as L-Histidine, in biological samples including plasma, serum, and cell supernatant. These kits often employ a competitive ELISA format, where the analyte present in the sample competes with a known amount of solid-phase bound antigen for a fixed number of antibody binding sites. For the quantification of peptides like this compound, a sandwich ELISA format, which typically involves a capture antibody and a detection antibody, can offer high sensitivity and specificity. Successful ELISA development and accurate quantification necessitate careful optimization of various parameters, including coating antibody concentration, incubation times, wash buffers, blocking solutions, and detection antibody concentrations, to achieve the maximal assay window. While specific ELISA platforms solely for this compound may not be widely publicized, the established principles for amino acid and peptide ELISA development, coupled with the availability of kits for related gamma-glutamyl dipeptides, indicate the feasibility and potential for developing robust ELISA-based platforms for this compound quantification.

Western Blotting and Immunohistochemistry for Endogenous this compound Detection

Western Blotting: Western blotting is a fundamental technique in molecular biology for identifying and quantifying specific proteins within complex biological mixtures. The process typically involves separating proteins by size using gel electrophoresis, followed by their transfer to a solid membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF). To prevent non-specific binding of detection antibodies, the membrane is subsequently incubated in a blocking solution. The target protein is then detected using specific primary antibodies, followed by enzyme-linked secondary antibodies that produce a measurable signal, often via chemiluminescence or fluorescence. While Western blotting is predominantly used for larger proteins, its applicability to smaller peptides like this compound would depend on the availability of highly specific antibodies capable of recognizing the dipeptide and its retention on the membrane during the blotting process. Studies have employed Western blotting to detect the expression of enzymes involved in gamma-glutamyl metabolism, such as gamma-glutamyl transpeptidase (GGT), using specific antibodies.

Immunohistochemistry (IHC): Immunohistochemistry is a powerful technique for the spatial localization and detection of specific antigens (proteins, peptides) directly within tissue sections. In IHC, specific antibodies are used to bind to the target antigen in fixed tissue, and this binding is then visualized using a labeled secondary antibody (e.g., conjugated to an enzyme or fluorophore). This method allows researchers to determine the precise cellular and subcellular distribution of endogenous molecules. Similar to Western blotting, the successful application of IHC for this compound detection is contingent upon the development and availability of highly specific antibodies that can recognize the dipeptide within its native tissue environment.

Sample Preparation Strategies for this compound Analysis from Diverse Biological Matrices (e.g., cell lysates, tissue homogenates, in vitro media)

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound from complex biological matrices. The primary goals of sample preparation are to extract the target analyte, remove interfering substances, and ensure the sample's compatibility with the chosen analytical method. Common biological matrices include cell lysates, tissue homogenates, serum, plasma, and in vitro media. nih.govcreative-proteomics.comcellbiolabs.com

Key Sample Preparation Techniques:

Protein Precipitation: This is a widely used initial step to remove large protein components that can interfere with chromatographic separation and mass spectrometry.

Acid Precipitation: Methods often involve the use of agents like 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA). The supernatant, containing the smaller peptides and amino acids, is collected after centrifugation. cellbiolabs.com

Ultrafiltration: This technique employs membranes (e.g., 3 kDa ultrafiltration membranes) to remove macromolecular interferents and desalt the sample, making it suitable for LC-MS analysis. cellbiolabs.com

Extraction and Homogenization:

For cellular samples, the addition of water to frozen cell pellets followed by sonication is a common method for cell lysis. This is often combined with specific lysis buffers. nih.govcellbiolabs.com

Tissue homogenates may involve protein precipitation with acids, followed by centrifugation to obtain the supernatant for analysis. researchgate.net

Derivatization: For certain analytical techniques, especially those relying on UV or fluorescence detection, derivatization of amino groups is necessary to enhance detectability. For instance, o-phthalaldehyde (OPA) derivatization can be used for fluorescence detection, with optimized reaction kinetics at pH 9.5. cellbiolabs.com Chemical isotope labeling using reagents like benzoyl chloride has also been employed for internal standardization in UHPLC-MS/MS methods for γ-glutamylpeptides. nih.gov

Purification and Concentration:

Solid Phase Extraction (SPE): This technique is effective for removing humic acids, metal ions, and other matrix components. C18 columns can efficiently remove triglycerides from samples, while mixed-mode columns (e.g., MCX) are useful for broader purification. cellbiolabs.com

Centrifugation and Filtration: These steps are routinely applied after extraction or precipitation to remove particulate matter and ensure sample clarity before injection into analytical instruments. nih.govroutledge.com

Table 1: Common Sample Preparation Strategies for Peptide Analysis in Biological Matrices

| Matrix Type | Initial Preparation Steps | Purification/Enhancement Methods | Reference |

| Cell Lysates | Sonication with water/lysis buffer | Derivatization (e.g., benzoyl chloride), Centrifugation | nih.govcellbiolabs.com |

| Tissue Homogenates | Protein precipitation (e.g., HClO4) | Ultrafiltration, Solid Phase Extraction (SPE) | researchgate.netcellbiolabs.com |

| Serum/Plasma | Protein precipitation (e.g., TCA, PCA), Ultrafiltration | Solid Phase Extraction (SPE), Derivatization | cellbiolabs.com |

| In vitro Media | Direct analysis or minimal filtration depending on complexity | Derivatization (if needed for detection), Concentration | cellbiolabs.com |

Method Validation and Quality Control in this compound Analytical Research

Method validation and robust quality control (QC) are paramount to ensure the accuracy, reliability, and consistency of analytical results for this compound. Adherence to established guidelines (e.g., ICH Q2(R1) for pharmaceutical applications) is crucial. scirp.org

Key Method Validation Parameters:

Specificity: This confirms that the method accurately measures the target analyte (this compound) without interference from other components in the sample matrix. For instance, chromatographic methods should demonstrate adequate resolution of this compound from other amino acids and related peptides. japsonline.com

Linearity and Range: The linearity of an analytical method establishes its ability to elicit test results that are directly proportional to the concentration of the analyte within a defined range. This is typically assessed by analyzing a series of standard solutions at various concentrations. For amino acids, linearity has been demonstrated with high coefficients of determination (R²) in various LC-based methods. researchgate.netjapsonline.com

Accuracy: Accuracy measures the closeness of agreement between the test result and the accepted reference value. It is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is determined. Recoveries typically range from 90-110% for validated methods. researchgate.netjapsonline.com